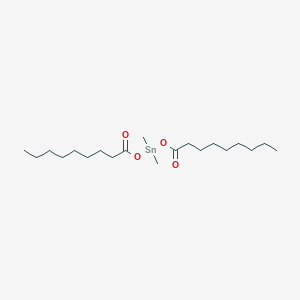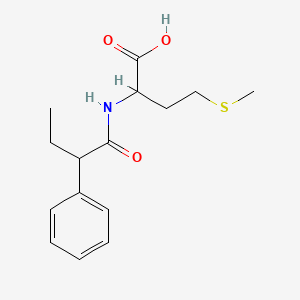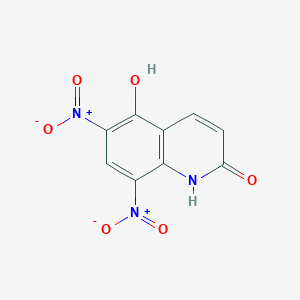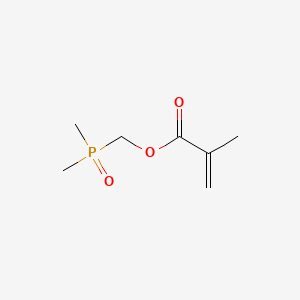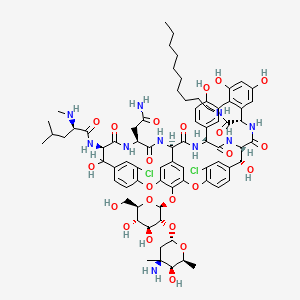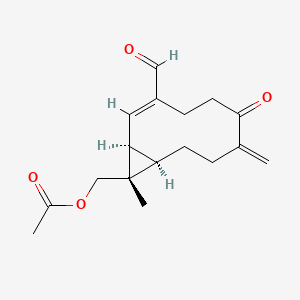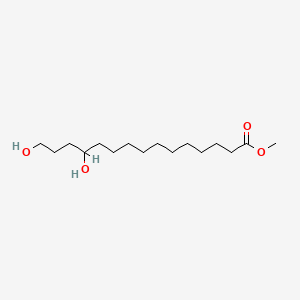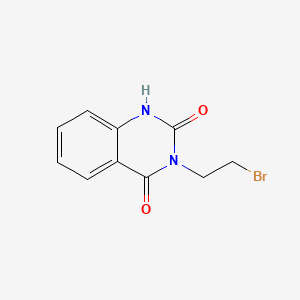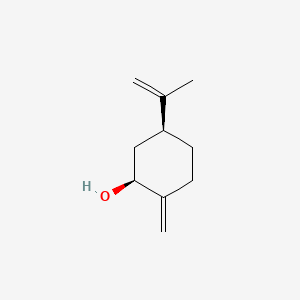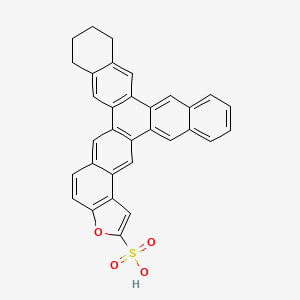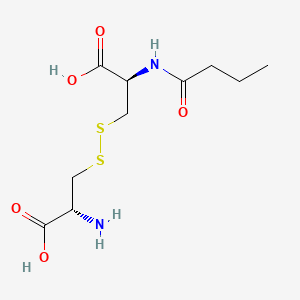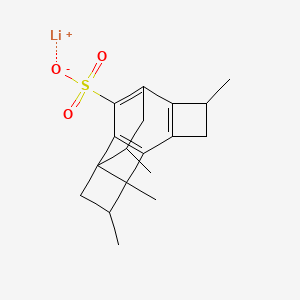
Lithium tetrapropylenebenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrapropylenebenzenesulfonate is an organic lithium salt with the molecular formula C18H21LiO3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its role in lithium-ion batteries and other electrochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrapropylenebenzenesulfonate typically involves the sulfonation of tetrapropylenebenzene followed by neutralization with lithium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The general steps are as follows:
Sulfonation: Tetrapropylenebenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with lithium hydroxide to form lithium tetrapropylenebenzenesulfonate.
Industrial Production Methods
In industrial settings, the production of lithium tetrapropylenebenzenesulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Sulfonation: Using a continuous flow reactor, tetrapropylenebenzene is sulfonated with sulfur trioxide.
Neutralization and Purification: The sulfonic acid is continuously neutralized with lithium hydroxide, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium tetrapropylenebenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different lithium salts.
Substitution: The sulfonate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, lithium salts, and substituted benzene compounds.
Scientific Research Applications
Lithium tetrapropylenebenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an electrolyte in lithium-ion batteries.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery and as a stabilizing agent for proteins.
Medicine: Research is ongoing into its use as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of lithium tetrapropylenebenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, influencing their activity and stability. In electrochemical applications, the lithium ion plays a crucial role in charge transfer processes, enhancing the performance of lithium-ion batteries.
Comparison with Similar Compounds
Similar Compounds
- Lithium dodecylbenzenesulfonate
- Lithium toluenesulfonate
- Lithium xylenesulfonate
Comparison
Lithium tetrapropylenebenzenesulfonate is unique due to its larger alkyl chain, which provides enhanced solubility and stability compared to similar compounds like lithium dodecylbenzenesulfonate and lithium toluenesulfonate. This makes it particularly useful in applications requiring high solubility and stability, such as in advanced battery technologies and specialty chemical formulations.
Properties
CAS No. |
93922-01-1 |
|---|---|
Molecular Formula |
C18H21LiO3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
lithium;2,3,6,10-tetramethylpentacyclo[6.4.2.02,5.05,13.09,12]tetradeca-1(13),8(14),9(12)-triene-14-sulfonate |
InChI |
InChI=1S/C18H22O3S.Li/c1-8-5-11-13(8)12-6-9(2)18-7-10(3)17(18,4)14(11)15(18)16(12)22(19,20)21;/h8-10H,5-7H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
ROPHBWSEYOUNRG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1CC2=C1C3=C(C4=C2C5(C4(CC5C)C(C3)C)C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



